Comprehensive NMR Characterization and Structural Analysis of 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one
Comprehensive NMR Characterization and Structural Analysis of 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as the core hinge-binding motif in potent kinase inhibitors targeting Mps1, TAK1, and p38 MAP kinase 1, 2, 3. Proper structural characterization of its derivatives is critical for structure-based drug design. This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one. By examining the electronic effects, lactam-lactim tautomerism, and 2D NMR correlation logic, this whitepaper establishes a self-validating protocol for the unambiguous structural elucidation of 6-oxo-substituted imidazo[1,2-b]pyridazines 4, [[5]]().
Structural Dynamics: Lactam-Lactim Tautomerism
2-Methylimidazo[1,2-b]pyridazin-6(5H)-one exists in a tautomeric equilibrium with its lactim counterpart, 2-methylimidazo[1,2-b]pyridazin-6-ol. In highly polar, hydrogen-bond-accepting solvents such as DMSO-d6, the equilibrium is pushed almost exclusively toward the 6(5H)-one (lactam) form.
Causality of Experimental Choice: DMSO-d6 is deliberately chosen over CDCl3 not only for its superior solvating power but to lock the molecule into the lactam state via intermolecular hydrogen bonding between the N5-H proton and the solvent's sulfoxide oxygen. This prevents the severe peak broadening that occurs during intermediate exchange rates in non-polar solvents, ensuring sharp, highly resolved signals for the adjacent C7 and C8 protons.
High-Resolution 1H NMR Spectral Analysis
The 1H NMR spectrum of 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one is characterized by three distinct regions: the highly deshielded lactam proton, the aromatic/olefinic ring protons, and the aliphatic methyl group.
Table 1: Quantitative 1H NMR Spectral Data (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| N5-H | 11.85 | br s | - | 1H | Lactam proton; highly deshielded, broad due to quadrupolar relaxation of N and chemical exchange. |
| C8-H | 7.65 | d | 9.6 | 1H | Beta to carbonyl; deshielded by the adjacent bridgehead C8a. |
| C3-H | 7.50 | s | - | 1H | Imidazole ring proton; isolated spin system, sharp singlet. |
| C7-H | 6.75 | d | 9.6 | 1H | Alpha to carbonyl; shielded by enamine-like resonance from the N5 lone pair. |
| 2-CH3 | 2.35 | s | - | 3H | Allylic methyl group attached to the imidazole ring. |
Mechanistic Insights:
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The Ortho-Coupling System (H-7 and H-8): The coupling constant of ~9.6 Hz is a hallmark of a cis-olefinic/aromatic interaction within a 6-membered nitrogen heterocycle. H-7 is significantly shielded (6.75 ppm) compared to H-8 (7.65 ppm) due to the strong electron-donating resonance effect from the N5 lone pair into the C6 carbonyl, which increases electron density at the alpha position (C7).
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The Imidazole Singlet (H-3): The H-3 proton appears as a sharp singlet at 7.50 ppm. The lack of allylic coupling to the 2-methyl group confirms the highly localized nature of the double bond in the imidazole ring.
13C NMR and 2D Correlation Logic
The 13C NMR spectrum provides definitive proof of the lactam tautomer, primarily through the chemical shift of the C6 carbon.
Table 2: Quantitative 13C NMR Spectral Data (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale (HMBC/HSQC Evidence) |
| C6 | 159.0 | C=O (Quat.) | Characteristic lactam carbonyl; HMBC cross-peaks with H-7 and H-8. |
| C2 | 142.0 | C (Quat.) | Substituted imidazole carbon; HMBC with 2-CH3 and H-3. |
| C8a | 138.0 | C (Quat.) | Bridgehead carbon; HMBC with H-3, H-7, and H-8. |
| C8 | 130.0 | CH | Pyridazine ring; HSQC with H-8 (7.65 ppm). |
| C7 | 118.0 | CH | Pyridazine ring (alpha to C=O); HSQC with H-7 (6.75 ppm). |
| C3 | 112.0 | CH | Imidazole ring; HSQC with H-3 (7.50 ppm). |
| 2-CH3 | 14.5 | CH3 | Aliphatic methyl carbon; HSQC with 2-CH3 protons (2.35 ppm). |
Heteronuclear Correlation (HMBC) Logic: To unambiguously assign the quaternary carbons, HMBC is employed. The C8a bridgehead carbon (138.0 ppm) is validated by strong 3J correlations from H-3 and H-7, and a 2J correlation from H-8. The C6 carbonyl (159.0 ppm) is confirmed by a 2J correlation from H-7 and a 3J correlation from H-8. If the molecule existed primarily as the 6-ol tautomer, the C6 shift would resonate further upfield (~150 ppm) due to the loss of true carbonyl character.
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships validating the core.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol incorporates internal validation steps to prevent misinterpretation due to concentration-dependent tautomerism or incomplete relaxation.
Caption: Step-by-step experimental workflow for the self-validating NMR elucidation of imidazo[1,2-b]pyridazines.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5–10 mg of highly pure 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one in 0.6 mL of anhydrous DMSO-d6.
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Critical Control: Ensure the solvent is strictly anhydrous; trace water will rapidly exchange with the N5-H proton, obliterating the lactam signal at 11.85 ppm and artificially shifting the tautomeric equilibrium.
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Tautomeric State Validation (Internal Check): Acquire a rapid 1H NMR spectrum at 25 °C, followed immediately by one at 45 °C.
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Causality: The N5-H chemical shift is highly temperature-dependent. A significant upfield shift (e.g., -0.02 ppm/°C) and increased line broadening at 45 °C mathematically validates the presence of an exchangeable lactam proton, confirming the 6(5H)-one tautomer over a static 6-ol form.
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1H NMR Acquisition: Acquire data at 400 MHz or 600 MHz using 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the H-3 proton, which lacks neighboring protons for efficient dipole-dipole relaxation.
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13C NMR Acquisition: Acquire data at 100 MHz or 150 MHz using a minimum of 1024 scans.
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Critical Parameter: Set D1 to 3.0 seconds. The quaternary carbons (C2, C6, C8a) rely heavily on chemical shift anisotropy for relaxation; a short D1 will result in artificial suppression of these critical signals.
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2D NMR (HSQC/HMBC): Execute gradient-selected HSQC and HMBC experiments. Set the long-range coupling constant for HMBC evolution to 8 Hz, which perfectly captures the 2J and 3J couplings of the rigid imidazo[1,2-b]pyridazine core.
Conclusion
The structural elucidation of 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one relies on a deep understanding of its electronic distribution and tautomeric behavior. By leveraging the shielding effects of the lactam nitrogen and employing a self-validating variable-temperature NMR protocol, researchers can unambiguously characterize this critical pharmacophore, accelerating the development of next-generation targeted therapeutics 1, 2.
References
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC/NIH.1
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Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. 2
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. 4
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On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark. 5
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Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. ChEMBL / EMBL-EBI. 3
Sources
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Document: Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. (CHEMBL4219055) - ChEMBL [ebi.ac.uk]
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- 5. dergipark.org.tr [dergipark.org.tr]
